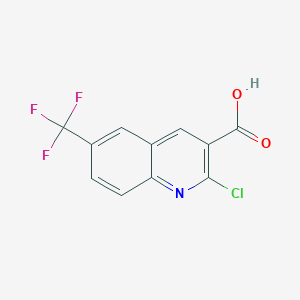

2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid

Description

2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with a carboxylic acid group at position 3, a chlorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 6. Quinoline-based compounds are widely studied for their antibacterial properties, particularly as inhibitors of bacterial DNA gyrase and topoisomerase IV . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom influences electronic properties and binding affinity. This compound is structurally related to fluoroquinolone antibiotics like norfloxacin and moxifloxacin but differs in substituent positioning and functional groups .

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-9-7(10(17)18)4-5-3-6(11(13,14)15)1-2-8(5)16-9/h1-4H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWGAGTUMHUNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Routes and Key Reaction Steps

Cyclization of Substituted Aniline Derivatives : A common approach involves cyclizing aniline derivatives bearing chloro and trifluoromethyl substituents to form the quinoline ring system. This step often requires strong acids or bases and elevated temperatures to facilitate ring closure and substitution patterns.

Oxidation and Carboxylation : After quinoline ring formation, oxidation reactions introduce the carboxylic acid functionality at the 3-position. This may involve the oxidation of aldehyde or ester intermediates to carboxylic acids using strong oxidizing agents or hydrolysis of esters under acidic or basic conditions.

Substituent Introduction : The trifluoromethyl group is generally introduced early in the synthetic sequence via starting materials such as trifluoromethyl-substituted anilines or benzoyl chlorides. The chloro group at position 2 is typically installed through electrophilic substitution or by using chlorinated starting materials.

Industrial and Optimized Laboratory Methods

Continuous Flow and Microwave-Assisted Synthesis : To improve yields and reduce reaction times, industrial processes may employ continuous flow reactors or microwave irradiation techniques. Microwave-assisted synthesis has been reported to enhance cyclization and condensation steps, leading to higher yields and purities in shorter times.

Green Chemistry Considerations : The use of environmentally benign solvents and catalysts is increasingly adopted in industrial settings to minimize hazardous waste and improve process sustainability. For example, solvents like ethanol or water may be used where possible, and catalysts are optimized to reduce reaction severity.

Specific Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Strong acids/bases, elevated temperature | Facilitates quinoline ring formation |

| Oxidation to Carboxylic Acid | Oxidizing agents (e.g., potassium permanganate, chromium trioxide) or hydrolysis of esters | Converts aldehyde or ester intermediates to acid |

| Substitution of Chloro Group | Nucleophiles (e.g., sodium methoxide, potassium tert-butoxide) in polar aprotic solvents | Enables further functionalization |

| Coupling Reactions | Palladium catalysts, boronic acids, bases (e.g., potassium carbonate) | Used for carbon-carbon bond formation |

Representative Synthetic Sequence (Based on Literature and Patent Data)

Preparation of Substituted Benzoyl Chloride : Starting from trifluoromethyl-substituted benzoic acids, chlorination with reagents like thionyl chloride yields the corresponding benzoyl chlorides bearing chloro and trifluoromethyl groups.

Condensation with Amines : The benzoyl chloride intermediates react with substituted anilines or amino esters under basic conditions to form amides or imines, which are precursors to quinoline ring formation.

Cyclization to Quinoline Core : Heating the intermediates in the presence of bases such as potassium carbonate or under microwave irradiation promotes cyclization, yielding quinoline derivatives with the desired substitution pattern.

Functional Group Transformation : The ester or aldehyde groups at position 3 are converted into carboxylic acids by hydrolysis or oxidation. Acidic or basic hydrolysis conditions are employed depending on the substrate sensitivity.

Research Findings on Reaction Optimization

Microwave irradiation has been shown to significantly improve yields in the formation of quinoline derivatives by accelerating condensation and cyclization steps.

Use of L-proline as a catalyst in condensation reactions involving quinoline derivatives has been reported to facilitate Knoevenagel condensations and intramolecular cyclizations, enhancing the synthesis of complex quinoline-based structures.

Hydrolysis of ester intermediates to carboxylic acids must be carefully controlled to avoid side reactions such as hydroxyl or alkoxy substitution, which can lead to by-products and lower purity. Acidic hydrolysis may release corrosive hydrogen fluoride when fluorinated substituents are present, thus requiring corrosion-resistant equipment and neutralization steps.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Challenges |

|---|---|---|---|

| Classical Multi-step Synthesis | Cyclization of substituted anilines, oxidation/hydrolysis | Well-established, versatile | Time-consuming, requires strong reagents |

| Microwave-Assisted Synthesis | Rapid heating, improved yields | Short reaction times, higher efficiency | Requires specialized equipment |

| Continuous Flow Synthesis | Continuous reagent flow, controlled conditions | Scalable, reproducible | Initial setup complexity, cost |

| Green Chemistry Approaches | Use of benign solvents, catalysts | Environmentally friendly, safer processes | May require extensive optimization |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form quinoline derivatives with altered oxidation states.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid serves as an essential building block for synthesizing various organic compounds. It is particularly valuable in creating novel heterocyclic structures that may exhibit unique properties or biological activities.

Biology

Research has highlighted its potential as an enzyme inhibitor, with investigations into its role in various biological pathways. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with target proteins. Studies indicate that it can bind to enzymes or receptors, thereby modulating their activity.

Medicine

The compound has been explored for its antimicrobial , antineoplastic , and antiviral properties. Its antimicrobial efficacy has been documented against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/ml. Additionally, its antineoplastic activity has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline with trifluoromethyl substitutions exhibited significant antimicrobial activity against Candida albicans and other fungal strains. This suggests potential applications in antifungal therapies.

- Antineoplastic Research : Another study focused on the compound's ability to inhibit tumor cell lines showed promising results in reducing cell viability in cancer models. This highlights its potential as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The chloro and carboxylic acid groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and biological activities of 2-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid with analogous compounds:

Key Observations:

Quinoline vs.

Substituent Positioning: Chlorine at position 2 (target) vs. 4 (4-chloro isomer) alters steric and electronic effects, impacting target selectivity . Trifluoromethyl at position 6 improves lipophilicity compared to fluorine in norfloxacin, possibly enhancing cell membrane penetration .

Functional Groups: The carboxylic acid at position 3 is critical for binding to magnesium ions in the enzyme active site, a feature shared with fluoroquinolones .

Physicochemical Properties:

- Lipophilicity : The trifluoromethyl group increases logP compared to fluorine, improving membrane permeability but reducing aqueous solubility.

- Solubility : The carboxylic acid group enhances water solubility at physiological pH, critical for bioavailability.

- Stability: Trifluoromethyl groups resist metabolic degradation, offering longer half-lives than non-fluorinated analogs .

Biological Activity

2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative notable for its unique chemical structure, which includes a chloro group at the second position, a trifluoromethyl group at the sixth position, and a carboxylic acid group at the third position of the quinoline ring. This configuration contributes to its distinct reactivity and biological activity, making it a compound of interest in various scientific fields, particularly in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . Studies have shown that compounds with trifluoromethyl substitutions tend to enhance antimicrobial efficacy. For instance, derivatives of quinoline with trifluoromethyl groups demonstrated potent activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium smegmatis, Pseudomonas aeruginosa | 6.25 µg/ml |

| 4-Hydroxy-8-trifluoromethyl-quinoline derivatives | Various strains | Varies (specific MIC values reported) |

Antineoplastic Activity

The compound has also been explored for its antineoplastic properties. Quinoline derivatives are known to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. The presence of both chloro and trifluoromethyl groups in this compound enhances its binding affinity to target proteins, potentially leading to effective cancer therapies .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. The trifluoromethyl group increases lipophilicity, aiding cellular penetration and bioavailability. It can bind to enzymes or receptors, inhibiting their activity or altering their function, which is crucial for both antimicrobial and antineoplastic actions .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various quinoline derivatives, including this compound, demonstrated enhanced antimicrobial activity due to the trifluoromethyl substitution. The study reported significant inhibition against Candida albicans and other fungal strains, indicating potential applications in antifungal therapies .

- Antineoplastic Research : In another research effort focused on cancer treatment, this compound was tested alongside other quinoline derivatives for their ability to inhibit tumor cell lines. Results indicated that it effectively reduced cell viability in certain cancer models, suggesting further investigation into its use as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 2-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid?

The synthesis typically involves cyclization and halogenation steps. A key intermediate, such as 3-chloro-2,4,5-trifluorobenzoic acid, is synthesized via diazotization of 3-amino-2,4,5-trifluorobenzoic acid using sodium nitrite and cupric chloride in acidic conditions, followed by extraction with diethyl ether . For the quinoline core, Vilsmeier-Haack type reagents (e.g., MSCL-DMF/DMAC) are employed to introduce formyl/acetyl groups at the 3-position, with reaction conditions optimized for temperature (80–100°C) and catalyst ratios (e.g., 1.2–2.0 equivalents of POCl₃) .

Q. How is the crystal structure of intermediates confirmed?

X-ray crystallography is the gold standard. For example, the crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid reveals a dihedral angle of 6.8° between the carboxyl group and benzene ring, with intermolecular O–H⋯O hydrogen bonds forming dimers (bond length: 2.68 Å) . Similar methods are applied to quinoline derivatives, where hydrogen bonding and π-π stacking interactions are analyzed to confirm molecular packing .

Q. What spectroscopic techniques are used for structural characterization?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl and chloro groups).

- FT-IR : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and quinoline ring vibrations.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₆ClF₃NO₂).

Cross-referencing with X-ray data ensures accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization involves systematic variation of parameters (Table 1, ):

- Temperature : Higher temperatures (100°C vs. 80°C) accelerate cyclization but may increase side reactions.

- Catalyst stoichiometry : Excess POCl₃ (2.0 eq.) enhances chlorination efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DCE) improve solubility of intermediates.

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates the product in >95% purity .

Q. How do structural modifications influence antibacterial activity?

The trifluoromethyl and chloro groups enhance lipophilicity and membrane penetration. Derivatives like 7-amino-substituted quinolones (e.g., 1-cyclopropyl-6-fluoro-4-oxo-3-quinolinecarboxylic acids) show improved activity against Gram-negative bacteria by targeting DNA gyrase. Structure-activity relationship (SAR) studies correlate electron-withdrawing substituents (e.g., -CF₃) with increased potency .

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in 4-hydroxyquinoline derivatives can shift carbonyl signals. Strategies include:

Q. What challenges arise in synthesizing intermediates like 3-chloro-2,4,5-trifluorobenzoic acid?

Key challenges include:

- Low yields : Due to competing side reactions (e.g., over-chlorination).

- Purification : Requires multiple extractions (diethyl ether) and acid-base workup to remove cupric chloride residues.

- Moisture sensitivity : Intermediates are hygroscopic, necessitating anhydrous conditions .

Q. How do hydrogen bonding networks affect crystallinity and stability?

Intermolecular O–H⋯O bonds in carboxylic acid dimers (bond length: 2.68 Å) enhance thermal stability (decomposition >200°C) and crystallinity. Weaker interactions (e.g., C–H⋯F) in trifluoromethyl-substituted quinolines reduce melting points but improve solubility in organic solvents .

Q. What analytical methods compare purity and isomeric content?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.